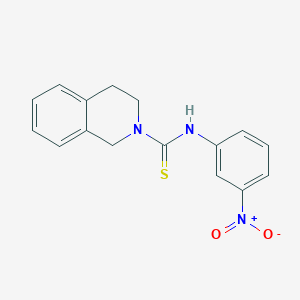
N-(3-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide, also known as Nitrophenylisoquinoline (NPI), is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. NPI is a heterocyclic compound that contains an isoquinoline ring system and a nitrophenyl group. This compound has been studied extensively for its potential use in various fields, including medicinal chemistry, neuropharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of N-(3-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamidesoquinoline (NPI) is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. NPI has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, NPI has been found to inhibit the activity of protein kinase C, an enzyme that plays a role in cell signaling and regulation.
Biochemical and Physiological Effects:
N-(3-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamidesoquinoline (NPI) has been shown to have a variety of biochemical and physiological effects. NPI has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, NPI has been shown to increase the levels of reactive oxygen species (ROS) in cells, leading to oxidative stress and cell death. NPI has also been found to inhibit the growth of bacteria and viruses, making it a potential treatment for infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamidesoquinoline (NPI) is its versatility in scientific research. NPI can be used in a variety of assays and experiments, making it a useful tool for studying various biological processes. Additionally, NPI is a readily available compound that can be synthesized in high yield and purity.
One limitation of NPI is that its mechanism of action is not fully understood, making it difficult to predict its effects on different biological systems. Additionally, NPI has been found to have cytotoxic effects on normal cells, making it important to use caution when using this compound in experiments.
Direcciones Futuras
There are several potential future directions for research on N-(3-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamidesoquinoline (NPI). One area of interest is the development of NPI derivatives with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of NPI and its effects on different biological systems. NPI may also have potential applications in other fields, such as materials science and organic synthesis. Overall, N-(3-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamidesoquinoline (NPI) is a promising compound with a wide range of potential applications in scientific research.
Métodos De Síntesis
The synthesis of N-(3-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamidesoquinoline (NPI) can be achieved through a multi-step process that involves the reaction of 3-nitrobenzaldehyde with 1,2,3,4-tetrahydroisoquinoline in the presence of a base. The resulting product is then treated with thiosemicarbazide to form N-(3-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide. This synthesis method has been optimized for high yield and purity, making NPI a readily available compound for scientific research.
Aplicaciones Científicas De Investigación
N-(3-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamidesoquinoline (NPI) has been studied extensively for its potential use in medicinal chemistry. NPI has been shown to have potent antitumor activity, making it a promising candidate for cancer treatment. Additionally, NPI has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. NPI has also been studied for its potential use as an antibacterial agent, as well as its ability to inhibit the growth of certain viruses.
Propiedades
IUPAC Name |
N-(3-nitrophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c20-19(21)15-7-3-6-14(10-15)17-16(22)18-9-8-12-4-1-2-5-13(12)11-18/h1-7,10H,8-9,11H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTZGLPIHBJMKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=S)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796763 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5741804.png)
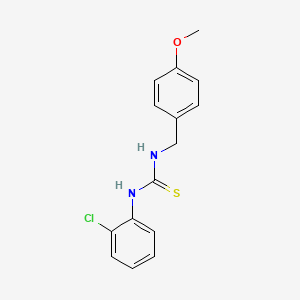
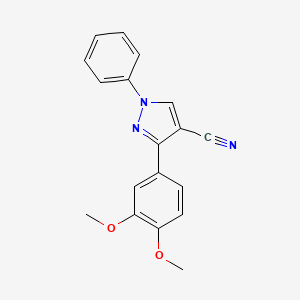
![5-({4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}amino)-5-oxopentanoic acid](/img/structure/B5741824.png)
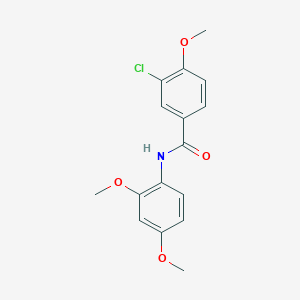
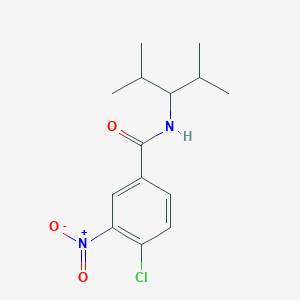
![N-(tert-butyl)-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B5741852.png)
![1-[(4-methoxy-1-naphthyl)methyl]piperidine](/img/structure/B5741869.png)
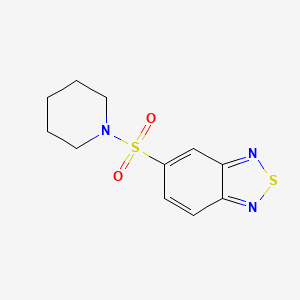
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5741874.png)
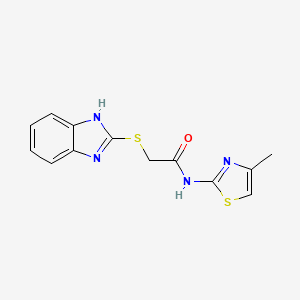
![1-(4-fluorophenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5741878.png)
![1-(4-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5741882.png)
